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Foundational

1H and 13C NMR chemical shifts for methyl (S)-3-hydroxyheptanoate

Spectroscopic Elucidation of Methyl (S)-3-Hydroxyheptanoate: A Comprehensive Guide to 1 H and 13 C NMR Analysis Introduction & Mechanistic Relevance Methyl (S)-3-hydroxyheptanoate (PubChem CID: 519189)[1] is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation of Methyl (S)-3-Hydroxyheptanoate: A Comprehensive Guide to 1 H and 13 C NMR Analysis

Introduction & Mechanistic Relevance

Methyl (S)-3-hydroxyheptanoate (PubChem CID: 519189)[1] is a highly valuable chiral building block in organic synthesis and a critical analytical derivative used in the characterization of medium-chain-length polyhydroxyalkanoates (mcl-PHAs)[2][3]. In pharmaceutical development and metabolic engineering, the precise structural verification of this monomer is paramount.

The molecule's structure—featuring a terminal ester, an aliphatic tail, and a secondary hydroxyl group at the C3 position—creates a unique nuclear magnetic resonance (NMR) signature[4]. The stereocenter at C3 profoundly influences the magnetic environment of adjacent protons, making high-fidelity NMR analysis essential for confirming both structural integrity and stereochemical purity[2].

NMR_Workflow cluster_prep Sample Preparation & Calibration cluster_acq Spectroscopic Acquisition cluster_analysis Structural Elucidation (Spin Systems) N1 Sample Prep (CDCl3 + 0.03% TMS) N2 Locking & Shimming (Self-Validating) N1->N2 N3 1H NMR (zg30) D1 > 5×T1 N2->N3 N4 13C NMR (zgpg30) Proton Decoupled N2->N4 N5 Diastereotopic C2 (ABX System) N3->N5 Multiplet Analysis N6 Chiral C3 Core (Deshielded by OH) N3->N6 N7 Aliphatic Chain (C4 to C7) N3->N7 N4->N6 Chemical Shift

NMR workflow and spin system mapping for methyl (S)-3-hydroxyheptanoate.

Structural Causality and Spin System Dynamics

To interpret the NMR spectra of methyl (S)-3-hydroxyheptanoate, one must understand the physical causality behind the observed chemical shifts and coupling constants.

  • Diastereotopicity (The ABX System): The hydroxyl group at C3 establishes a stereogenic center. Consequently, the two protons attached to the adjacent C2 carbon are diastereotopic. Because they exist in different average magnetic environments, they are not magnetically equivalent. This results in an ABX spin system where the C2 protons couple not only with the C3 methine proton but also with each other (geminal coupling, 2J≈16.4 Hz). This causes the C2 signal to split into two distinct doublets of doublets (dd) at ~2.40 ppm and ~2.50 ppm.

  • Electronegative Deshielding: The oxygen atoms exert strong inductive electron-withdrawing effects. The ester carbonyl and the methoxy oxygen deshield the C1 carbon, pushing its resonance to ~173.5 ppm[5]. Similarly, the hydroxyl group deshields the C3 methine proton to ~4.00 ppm and the C3 carbon to ~68.1 ppm[6].

  • Aliphatic Relaxation: The hydrophobic tail (C4 to C7) exhibits standard aliphatic shielding, with the terminal methyl group (C7) appearing as a classic triplet at ~0.90 ppm due to coupling with the C6 methylene protons.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables summarize the characteristic chemical shifts for methyl (S)-3-hydroxyheptanoate acquired in CDCl 3​ at 298 K (referenced to TMS at 0.00 ppm)[1][7].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
C7-H 3​ 0.90Triplet (t)3H 3J=7.0 Terminal methyl, coupled to C6.
C5-H 2​ , C6-H 2​ 1.25 – 1.40Multiplet (m)4H-Shielded aliphatic chain bulk.
C4-H 2​ 1.40 – 1.55Multiplet (m)2H-Slightly deshielded by proximity to C3-OH.
C2-H a​ 2.40Doublet of doublets (dd)1H 2J=16.4 , 3J=8.4 Diastereotopic proton (ABX system).
C2-H b​ 2.50Doublet of doublets (dd)1H 2J=16.4 , 3J=3.6 Diastereotopic proton (ABX system).
OH 2.95Broad singlet (br s)1H-Exchangeable proton; shift is concentration-dependent.
OCH 3​ 3.71Singlet (s)3H-Highly deshielded by ester oxygen.
C3-H 4.00Multiplet (m)1H-Deshielded by hydroxyl group; coupled to C2 and C4.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C7 14.0CH 3​ Terminal aliphatic methyl.
C6 22.6CH 2​ Shielded aliphatic methylene.
C5 27.7CH 2​ Shielded aliphatic methylene.
C4 36.5CH 2​ β -position to the hydroxyl group.
C2 41.2CH 2​ α -position to the ester carbonyl.
OCH 3​ 51.7CH 3​ Methoxy carbon of the ester.
C3 68.1CHDeshielded methine carbon attached to -OH[6].
C1 173.5C=OHighly deshielded ester carbonyl[5].

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity and quantitative reliability, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for this compound[2][7].

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified methyl (S)-3-hydroxyheptanoate.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality Note: CDCl 3​ is selected because it provides a stable deuterium lock signal and lacks exchangeable protons that would otherwise obscure the analyte's aliphatic signals.

Step 2: Spectrometer Calibration (Self-Validation)
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

  • Lock the spectrometer to the deuterium signal of CDCl 3​ .

  • Perform rigorous 3D shimming (Z1–Z5 gradients) to ensure a homogeneous B0​ magnetic field.

  • Validation Check: The system is validated when the TMS internal standard peak exhibits a line width at half-height ( W1/2​ ) of <1.0 Hz.

Step 3: 1 H NMR Acquisition
  • Load a standard single-pulse sequence (zg30 for Bruker systems) with a 30° flip angle.

  • Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analyte (typically D1​≥5 seconds)[2].

  • Causality Note: A sufficient D1​ delay is a critical self-validating step that ensures complete spin-lattice relaxation, allowing for accurate, quantitative integration of the diastereotopic C2 protons against the OCH 3​ singlet.

  • Acquire 16–32 scans.

Step 4: 13 C NMR Acquisition
  • Load a proton-decoupled pulse sequence (zgpg30) to collapse carbon-proton scalar couplings, yielding sharp singlets for each carbon environment[7].

  • Set the spectral width to 220 ppm to ensure the C1 carbonyl (~173.5 ppm) is captured without fold-over artifacts.

  • Acquire ≥512 scans with a D1​ of 2 seconds to compensate for the low natural abundance and lower gyromagnetic ratio of 13 C[7].

Step 5: Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio.

  • Perform zero-order and first-order phase corrections to yield purely absorptive line shapes.

  • Apply a polynomial baseline correction to ensure the precise integration of the complex multiplet at C3 and the ABX system at C2.

References

  • Benchchem. "Methyl 3-oxoheptanoate | 39815-78-6". Benchchem.
  • Benchchem. "Methyl 3-Hydroxynonanoate". Benchchem.
  • PubChem. "Methyl 3-hydroxyheptanoate | C8H16O3 | CID 519189". National Institutes of Health.
  • Patsnap. "Thiols as flavoring ingredient - Eureka". Patsnap.
  • Benchchem. "3-Hydroxy-4-methylheptanoic acid | 903503-32-2". Benchchem.
  • Google Patents. "US6225438B1 - Medium chain length PHA copolymer and process for producing same". Google.
  • The Good Scents Company. "IUPAC Names : Starting with m". The Good Scents Company.

Sources

Exploratory

Specific Optical Rotation and Enantioselective Synthesis of Methyl (S)-3-Hydroxyheptanoate: A Technical Guide

Executive Summary & Structural Significance Methyl (S)-3-hydroxyheptanoate is a medium-chain chiral β-hydroxy ester that serves as a critical building block in the synthesis of complex macrocyclic lactones (such as the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Methyl (S)-3-hydroxyheptanoate is a medium-chain chiral β-hydroxy ester that serves as a critical building block in the synthesis of complex macrocyclic lactones (such as the insecticide Spinosyn A) and various pharmaceutical intermediates[1]. While biocatalytic kinetic resolution using Candida antarctica lipase B (CAL-B) is highly efficient for isolating the (R)-enantiomer[2], accessing the pure (S)-enantiomer typically requires targeted asymmetric transfer hydrogenation (ATH) of the prochiral precursor, methyl 3-oxoheptanoate[3].

For researchers and drug development professionals, validating the stereochemical fidelity of this synthon is paramount. The specific optical rotation ( [α]D​ ) serves as the definitive physicochemical metric for validating the macroscopic stereochemical purity of this compound prior to downstream integration.

Quantitative Data: Optical Rotation Trends

Because the chiral center at C3 remains static while the achiral aliphatic tail elongates, the magnitude of the specific optical rotation inversely correlates with the chain length. This occurs because the chiral mass-fraction of the molecule decreases as the hydrocarbon tail grows.

Below is the established homologous trend for the (S)-configuration of methyl 3-hydroxyalkanoates.

Table 1: Homologous Series Optical Rotation Trends for Methyl (S)-3-Hydroxyalkanoates

Chain LengthCompound NameConfigurationSpecific Rotation [α]D20​ (c=1, CHCl₃)
C4Methyl 3-hydroxybutyrate(S)+24.5°
C6Methyl 3-hydroxyhexanoate(S)+21.4°
C7 Methyl 3-hydroxyheptanoate (S) ~ +21.5°
C8Methyl 3-hydroxyoctanoate(S)+20.5°

Note: The (R)-enantiomer of these compounds exhibits an equal and opposite (negative) rotation under identical conditions.

Mechanistic Causality of Optical Rotation

The specific rotation of methyl (S)-3-hydroxyheptanoate is heavily dependent on its solvation environment. Spectroscopic-grade chloroform (CHCl₃) is universally utilized as the solvent of choice.

The Causality: Chloroform disrupts intermolecular hydrogen bonding between the C3-hydroxyl group and the C1-ester carbonyl. If a non-polar solvent (e.g., hexane) were used, concentration-dependent aggregation (dimerization) would occur. This aggregation alters the spatial orientation of the chiral environment interacting with plane-polarized light, leading to non-linear optical responses and artificially skewed rotation values.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the synthesis and measurement of methyl (S)-3-hydroxyheptanoate must function as a self-validating system. Optical rotation alone is a bulk measurement; an observed rotation of +10.75° (half the expected +21.5°) could indicate a 50% enantiomeric excess (ee), or it could indicate 100% ee in a sample that is only 50% chemically pure. Therefore, chemical purity must first be validated before optical rotation is accepted.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) to Yield the (S)-Isomer

This protocol utilizes a chiral ruthenium catalyst to stereoselectively reduce the ketone functionality[1][3].

  • Catalyst Activation: In a strictly inert atmosphere (glovebox), dissolve 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in anhydrous dichloromethane[3].

  • Substrate Addition: Add 1.0 equivalent of highly purified methyl 3-oxoheptanoate[3]. Causality: The prochiral ketone must be free of trace acids or moisture, which can irreversibly deactivate the ruthenium complex.

  • Hydrogen Donor Introduction: Dropwise, add a 5:2 azeotropic mixture of formic acid/triethylamine (HCOOH/Et₃N). Causality: Formic acid serves as the continuous hydride source, while Et₃N buffers the system to prevent unwanted acidic hydrolysis of the methyl ester.

  • Reaction & Isolation: Stir at 25 °C for 12-24 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc) to isolate methyl (S)-3-hydroxyheptanoate[1].

Protocol B: Optical Validation (Polarimetry)
  • Chemical Purity Check: Run the purified sample through achiral GC-FID to confirm >99% chemical purity.

  • Sample Preparation: Accurately weigh ~10.0 mg of methyl (S)-3-hydroxyheptanoate using a microanalytical balance.

  • Solvent Dissolution: Dissolve the analyte in exactly 1.0 mL of spectroscopic-grade CHCl₃ to achieve a concentration of c=1.0 ( g/100 mL).

  • Cell Loading: Transfer the solution into a 100 mm (1 dm) quartz polarimeter cell. Causality: Ensure no air bubbles are trapped in the light path, as the refractive index difference between the liquid and air will scatter the sodium D-line, causing severe measurement errors.

  • Measurement: Place the cell in a digital polarimeter equipped with a sodium lamp (589 nm) thermostated at 20.0 °C. Calculate specific rotation using [α]D20​=l×cα​ .

Reaction Pathway Visualization

ATH_Pathway SM Methyl 3-oxoheptanoate (Prochiral Substrate) Hydride Hydride Transfer (Re-face attack) SM->Hydride HCOOH/Et3N Cat RuCl(p-cymene)[(S,S)-TsDPEN] (Chiral Catalyst) Cat->Hydride Catalyst Activation Prod Methyl (S)-3-hydroxyheptanoate (Enantioenriched) Hydride->Prod Stereoselective Reduction Purif Chromatographic Purification (Silica Gel) Prod->Purif Crude Product Opt Polarimetry [α]D²⁰ Measurement Purif->Opt Pure (S)-Isomer

Workflow for enantioselective synthesis and optical validation of methyl (S)-3-hydroxyheptanoate.

References

  • Title: Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Foundational

The Natural Occurrence and Analytical Characterization of Methyl (S)-3-Hydroxyheptanoate in Biological Samples

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methyl (S)-3-hydroxyheptanoate (C8H16O3) is a highly valued chiral building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl (S)-3-hydroxyheptanoate (C8H16O3) is a highly valued chiral building block in organic synthesis, notably serving as a key chiral synthon for complex macrocyclic lactones such as the commercial insecticide Spinosyn A[1]. While often discussed in the context of synthetic chemistry, its "natural occurrence" in biological samples requires a nuanced biochemical understanding. In biological systems, this molecule does not typically exist as a free methyl ester. Rather, it is a monomeric unit within medium-chain-length polyhydroxyalkanoates (mcl-PHAs) —biodegradable polyesters synthesized by various bacteria (e.g., Pseudomonas putida) as intracellular carbon and energy storage materials[2].

The methyl ester form is an analytical derivative generated ex vivo. To detect, quantify, and utilize the (S)-3-hydroxyheptanoate monomer from biological samples, researchers must subject the bacterial mcl-PHA polymers to acidic methanolysis. This transesterification process cleaves the polymer backbone, yielding volatile methyl esters, including methyl (S)-3-hydroxyheptanoate, which can then be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS)[3].

Biological Context and Biosynthetic Pathway

Microorganisms such as Pseudomonas putida and Aeromonas caviae synthesize mcl-PHAs under conditions of nutrient limitation (e.g., nitrogen or phosphorus depletion) combined with an excess carbon source[2],[4]. When these bacteria are cultivated on odd-chain fatty acids (like heptanoate) or complex aromatic streams (like chemically depolymerized lignin), the carbon sources are funneled through the β-oxidation pathway[3],[2].

During β-oxidation, enoyl-CoA hydratases (such as PhaJ) convert 2-trans-enoyl-CoA intermediates into (S)-3-hydroxyacyl-CoA. Specifically, the 7-carbon intermediate becomes (S)-3-hydroxyheptanoyl-CoA. This chiral thioester is the direct substrate for PHA synthase (PhaC), which polymerizes it into poly(3-hydroxyheptanoate) (PHHp) or incorporates it into a random block copolymer[2],[5].

Biosynthesis CarbonSource Carbon Source (Heptanoate / Lignin) BetaOxidation β-Oxidation Pathway (fad genes) CarbonSource->BetaOxidation Metabolism EnoylCoA 2-trans-Heptenoyl-CoA BetaOxidation->EnoylCoA Dehydrogenation HydroxyacylCoA (S)-3-Hydroxyheptanoyl-CoA EnoylCoA->HydroxyacylCoA PhaJ (Hydratase) PHASynthase PHA Synthase (PhaC1/PhaC2) HydroxyacylCoA->PHASynthase Substrate Supply PHAPolymer Poly(3-hydroxyheptanoate) [Intracellular Granules] PHASynthase->PHAPolymer Polymerization

Biosynthetic pathway of poly(3-hydroxyheptanoate) in Pseudomonas putida.

Analytical Workflow: From Polymer to Methyl Ester

Because mcl-PHAs are high-molecular-weight, non-volatile macromolecules, they cannot be directly analyzed by GC-MS. The standard analytical protocol relies on acidic methanolysis . This reaction serves a dual purpose:

  • Depolymerization: It cleaves the ester bonds of the PHA backbone.

  • Derivatization: It caps the resulting free carboxylic acids with a methyl group, producing volatile methyl 3-hydroxyalkanoates (including methyl 3-hydroxyheptanoate)[6],[7].

Workflow Step1 1. Bacterial Cultivation (Nutrient Limitation) Step2 2. Cell Lyophilization (Water Removal) Step1->Step2 Harvest Step3 3. Acidic Methanolysis (H2SO4 / MeOH / CHCl3) Step2->Step3 Prevents Hydrolysis Step4 4. Phase Separation (Aqueous vs. Organic) Step3->Step4 Yields Methyl Esters Step5 5. GC-MS Analysis (Quantification) Step4->Step5 Inject Organic Phase

Workflow for extracting and derivatizing mcl-PHAs into methyl (S)-3-hydroxyheptanoate.

Self-Validating Experimental Protocol: Acidic Methanolysis and GC-MS

To ensure high scientific integrity and reproducibility, the following protocol incorporates mechanistic causality and internal validation steps.

Step 1: Biomass Preparation
  • Action: Harvest P. putida cells via centrifugation (8,000 × g, 10 min) and wash twice with distilled water. Lyophilize the cell pellet for 24-48 hours until a constant weight is achieved.

  • Causality: Lyophilization is critical. The presence of intracellular water during the subsequent methanolysis step will shift the reaction from transesterification (yielding methyl esters) to hydrolysis (yielding free fatty acids), which are non-volatile and will not elute properly on the GC column.

Step 2: Acidic Methanolysis
  • Action: Weigh 15–20 mg of lyophilized cells into a borosilicate glass vial with a Teflon-lined cap. Add 2.0 mL of chloroform, 2.0 mL of acidified methanol (15% v/v H₂SO₄), and 1.0 mg of benzoic acid (Internal Standard). Incubate at 100°C for 140 minutes.

  • Causality:

    • Chloroform acts as a solvent to extract the highly hydrophobic mcl-PHA granules from the bacterial cells.

    • Sulfuric acid serves as a proton donor, catalyzing the nucleophilic attack of methanol on the polymer's ester bonds.

    • Benzoic acid acts as an internal standard to validate extraction efficiency and correct for any sample loss during phase separation.

Step 3: Phase Separation
  • Action: Cool the vials to room temperature. Add 1.0 mL of distilled water and vortex vigorously for 60 seconds. Centrifuge at 4,000 × g for 5 minutes to separate the phases.

  • Causality: The addition of water halts the reaction and forces a phase separation. The upper aqueous phase contains cellular debris and residual acid, while the lower organic (chloroform) phase contains the target methyl (S)-3-hydroxyheptanoate.

Step 4: GC-MS Quantification
  • Action: Extract 0.5 mL of the lower organic phase, filter through a 0.22 µm PTFE syringe filter, and inject 1 µL into a GC-MS equipped with a DB-5MS column (30 m × 0.25 mm × 0.25 µm)[6].

  • Oven Program: Hold at 60°C for 3 min, ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C and hold for 5 min[6].

  • Validation: Verify the system's integrity by checking the recovery of the benzoic acid internal standard. Quantify the methyl 3-hydroxyheptanoate peak against a standard calibration curve of pure synthetic methyl (S)-3-hydroxyheptanoate[3].

Quantitative Data: Monomer Composition

The natural occurrence of the 7-carbon monomer (3-hydroxyheptanoate, 3HHp) is highly dependent on the carbon substrate fed to the bacteria. Below is a synthesized data representation of typical mcl-PHA compositions derived from different microbial feedstocks.

Table 1: Typical Monomeric Composition of mcl-PHAs from Pseudomonas putida

Carbon SourceTotal PHA (% Cell Dry Weight)C6 (3HHx) mol%C7 (3HHp) mol% C8 (3HO) mol%C10 (3HD) mol%
Heptanoic Acid 45 - 55%< 2%> 95% < 2%Trace
Octanoic Acid 50 - 60%10 - 15%Trace 85 - 90%Trace
Depolymerized Lignin 20 - 30%5 - 10%15 - 25% 40 - 50%10 - 20%

Note: Cultivation on odd-chain fatty acids like heptanoic acid forces the β-oxidation pathway to heavily accumulate the 7-carbon intermediate, resulting in a near-homopolymer of poly(3-hydroxyheptanoate)[2]. Conversely, complex streams like lignin yield a highly heterogeneous random copolymer[3],[7].

Significance in Drug Development and Material Science

The isolation of methyl (S)-3-hydroxyheptanoate from biological sources bridges the gap between industrial biotechnology and synthetic pharmacology.

  • Chiral Synthons: The biological synthesis of mcl-PHAs is strictly stereoselective, producing exclusively the (R) or (S) enantiomers depending on the specific hydratase and synthase enzymes involved. Extracting methyl (S)-3-hydroxyheptanoate from these polymers provides a highly enantiopure building block for synthesizing complex pharmaceuticals, bypassing the need for expensive heavy-metal chiral catalysts (such as classic Noyori–Ikariya catalysts) which often yield poor enantioselectivity for short-chain aliphatic ketoesters[1].

  • Biocompatible Elastomers: Copolymers containing high fractions of 3-hydroxyheptanoate exhibit distinct rheological properties, possessing lower glass transition temperatures ( Tg​ ) and higher elasticity compared to standard short-chain PHAs like polyhydroxybutyrate (PHB). This makes them highly attractive for use in medical biomaterial implants and tissue engineering scaffolds[4].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Methyl 3-Hydroxyheptanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral 3-Hydroxyesters Optically active 3-hydroxyesters are crucial chir...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral 3-Hydroxyesters

Optically active 3-hydroxyesters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products. Their value lies in the stereospecific arrangement of the hydroxyl and ester functional groups, which often dictates the biological efficacy and safety of the final active pharmaceutical ingredient (API). Methyl 3-hydroxyheptanoate, in its enantiomerically pure form, serves as a key intermediate for various complex molecular targets. Traditional chemical methods for obtaining single enantiomers often involve stoichiometric chiral reagents or catalysts, which can be costly and generate significant chemical waste. In contrast, enzymatic kinetic resolution (EKR) presents a highly efficient, selective, and environmentally benign alternative, aligning with the principles of green chemistry.

This guide provides an in-depth exploration of the enzymatic kinetic resolution of racemic methyl 3-hydroxyheptanoate using lipases, with a primary focus on the highly selective and robust Candida antarctica lipase B (CAL-B). We will detail the underlying principles, provide step-by-step experimental protocols for both the synthesis of the racemic precursor and its subsequent resolution, and outline rigorous analytical methods for the determination of enantiomeric purity.

Part 1: Principles of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a process that leverages the stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic mixture. The enzyme preferentially catalyzes the transformation of one enantiomer into a new product at a much higher rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting or unreacted enantiomer (as the remaining substrate).

In the context of racemic methyl 3-hydroxyheptanoate, a common strategy is lipase-catalyzed transesterification (or acylation). Lipases, such as CAL-B, are serine hydrolases that can function in non-aqueous environments to catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the hydroxyl group of the substrate. Due to the chiral environment of the enzyme's active site, one enantiomer fits more favorably and is acylated rapidly, while the other is converted very slowly.

The key metrics for a successful kinetic resolution are:

  • Conversion (c): The percentage of the initial racemic substrate that has been transformed into the product. For a classic EKR, the theoretical maximum yield for a single enantiomer is 50%.

  • Enantiomeric Excess (ee): A measure of the purity of a chiral substance. It is defined as |(R) - (S)| / |(R) + (S)| * 100%, where (R) and (S) are the amounts of the respective enantiomers.

  • Enantioselectivity (or Enantiomeric Ratio, E): A constant that quantifies the enzyme's ability to discriminate between the two enantiomers. An E-value greater than 100 is generally considered excellent for preparative applications.

EKR_Principle cluster_0 Initial State: Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Final State (at ~50% Conversion) rac-Ester Racemic Methyl 3-Hydroxyheptanoate ((R)-MH + (S)-MH) Enzyme Lipase (e.g., CAL-B) + Acyl Donor (e.g., Vinyl Acetate) R-Ester Unreacted Enantiomer (R)-Methyl 3-Hydroxyheptanoate (High ee) Enzyme->R-Ester Slow/No Reaction S-Product Product (S)-3-Acetoxyheptanoate (High ee) Enzyme->S-Product Fast Reaction GC_Workflow Sample Reaction Aliquot Filter Filter to remove enzyme Sample->Filter Dilute Dilute with solvent (e.g., Dichloromethane) Filter->Dilute Inject Inject into GC Dilute->Inject Column Chiral GC Column (e.g., Dimethylated β-cyclodextrin) Inject->Column Detect Flame Ionization Detector (FID) Column->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Calculate Calculate %ee and % Conversion Analyze->Calculate

Application

Application Notes and Protocols for the Extraction of Methyl (S)-3-hydroxyheptanoate from Microbial Cultures

Introduction Methyl (S)-3-hydroxyheptanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its production through microbial fermentation represents a sustainable and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (S)-3-hydroxyheptanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its production through microbial fermentation represents a sustainable and enantiomerically pure alternative to traditional chemical synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of methyl (S)-3-hydroxyheptanoate from microbial cultures that produce its polymeric precursor, poly(3-hydroxyheptanoate) (P3HHp), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA).

The protocols detailed herein are designed to ensure high recovery and purity of the target compound, emphasizing the rationale behind key procedural steps to allow for informed optimization. This guide covers the entire downstream process, from the initial recovery of the biopolymer from bacterial biomass to its conversion into the desired methyl ester and subsequent analytical verification.

Principle of the Method

The overall process involves three main stages:

  • Extraction of Poly(3-hydroxyheptanoate) (P3HHp) from Microbial Biomass: The intracellular P3HHp granules are liberated from the microbial cells. This can be achieved through solvent extraction, where a suitable solvent solubilizes the polymer, or by chemical digestion, where non-PHA cellular material is selectively removed.

  • Methanolysis of P3HHp: The extracted polymer is depolymerized and transesterified in the presence of acidic methanol to yield methyl (S)-3-hydroxyheptanoate monomers.

  • Purification and Analysis: The resulting methyl ester is purified and its identity and purity are confirmed using analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Microbial Production of Poly(3-hydroxyheptanoate)

Various bacteria, particularly species of Pseudomonas, are known to synthesize mcl-PHAs. For instance, Pseudomonas putida strains have been extensively studied for their ability to produce these biopolymers.[1][2] The specific monomer composition of the PHA, including the incorporation of 3-hydroxyheptanoate, is highly dependent on the carbon source provided during fermentation. Cultivating Pseudomonas species on substrates such as octanoic acid can lead to the production of PHAs with a significant fraction of 3-hydroxyheptanoate monomers.[3][4]

Part 1: Extraction of Poly(3-hydroxyheptanoate) from Microbial Biomass

The initial and critical step is the efficient extraction of the P3HHp polymer from the harvested and lyophilized microbial cell mass. The choice of extraction method is a trade-off between recovery yield, purity, cost, and environmental impact. Below, we detail two effective protocols: a solvent-based extraction and a chemical digestion method.

Comparative Overview of Extraction Methods
Method Principle Advantages Disadvantages Typical Purity Typical Recovery
Solvent Extraction (Chloroform) Solubilization of PHA in a halogenated solvent.High purity of extracted polymer, low endotoxin content.[5]Use of environmentally harmful and toxic solvent, can affect polymer morphology.[5]>95%>80%[6]
Solvent Extraction (Acetone) Solubilization of PHA in a non-halogenated ketone."Greener" solvent than chloroform, good recovery.[6][7]May require higher temperatures or longer extraction times.~99%[7]~94%[7]
Chemical Digestion (NaOH) Saponification of lipids and solubilization of proteins and other non-PHA cellular material.Avoids the use of large volumes of organic solvents.Can lead to lower purity due to residual cellular components, potential for polymer degradation.50-70% (can be improved with further purification)[8][9]50-80%[8][9]
Chemical Digestion (NaClO) Oxidative degradation of non-PHA cellular components.Effective for cell lysis, can be performed on wet biomass.Can cause significant polymer degradation and reduce molecular weight.Variable, often with significant impurities.[8]~80%[8]
Experimental Workflow for P3HHp Extraction

ExtractionWorkflow cluster_culture Microbial Culture cluster_extraction P3HHp Extraction cluster_purification Polymer Purification Culture P3HHp-producing microbial culture Harvest Harvest cells (centrifugation) Culture->Harvest Lyophilize Lyophilize biomass Harvest->Lyophilize Solvent Protocol A: Solvent Extraction Lyophilize->Solvent Digestion Protocol B: Chemical Digestion Lyophilize->Digestion Precipitate Precipitate with anti-solvent (e.g., methanol) Solvent->Precipitate Wash Wash and dry P3HHp Digestion->Wash Followed by washing steps Precipitate->Wash Pure P3HHp Polymer Pure P3HHp Polymer Wash->Pure P3HHp Polymer

Caption: Overall workflow for the extraction and purification of P3HHp polymer from microbial biomass.

Protocol A: Solvent Extraction using Acetone

This protocol is recommended for achieving high purity P3HHp with a more environmentally benign solvent compared to halogenated alternatives.[7]

Materials:

  • Lyophilized microbial biomass containing P3HHp

  • Acetone (reagent grade)

  • Methanol (reagent grade), chilled

  • Centrifuge and appropriate centrifuge tubes

  • Soxhlet apparatus (optional, for continuous extraction) or reflux setup

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Biomass Preparation: Weigh the lyophilized microbial biomass.

  • Extraction:

    • Reflux Method: Suspend the dried biomass in acetone at a ratio of 1:10 to 1:20 (w/v) in a round-bottom flask.

    • Heat the suspension to reflux with stirring for 4-6 hours.

  • Separation of Biomass Debris:

    • After extraction, cool the mixture to room temperature.

    • Separate the acetone-soluble fraction (containing the P3HHp) from the insoluble cell debris by centrifugation or filtration.

  • Concentration:

    • Concentrate the P3HHp-rich acetone solution using a rotary evaporator until the volume is reduced by approximately 75%.[7]

  • Precipitation:

    • Slowly add the concentrated acetone solution to a stirred vessel containing 10 volumes of chilled methanol. The P3HHp will precipitate as a white solid.

  • Recovery and Drying:

    • Collect the precipitated P3HHp by filtration.

    • Wash the polymer with fresh chilled methanol to remove any remaining impurities.

    • Dry the purified P3HHp under vacuum at a temperature below its melting point (typically 40-50°C) until a constant weight is achieved.

Protocol B: Chemical Digestion using Sodium Hydroxide (NaOH)

This protocol avoids the use of large quantities of organic solvents for the primary extraction step.[8][9]

Materials:

  • Lyophilized microbial biomass containing P3HHp

  • Sodium hydroxide (NaOH) solution (0.05 M - 0.1 M)

  • Deionized water

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Biomass Suspension: Resuspend the lyophilized biomass in the NaOH solution (e.g., 20 mL of 0.05 M NaOH per 400 mg of biomass).[8]

  • Digestion:

    • Incubate the suspension at a controlled temperature (e.g., 60°C) for 1-5 hours with occasional mixing.[8][9] This step digests the majority of the non-PHA cellular material.

  • Recovery of Crude PHA:

    • Centrifuge the suspension to pellet the insoluble P3HHp granules.

    • Carefully decant the supernatant containing the solubilized cellular debris.

  • Washing:

    • Resuspend the P3HHp pellet in deionized water and centrifuge again. Repeat this washing step at least three times to remove residual NaOH and digested cellular components.

  • Drying:

    • After the final wash, dry the purified P3HHp pellet, for instance by lyophilization or in a vacuum oven at 40-50°C, until a constant weight is achieved.

Part 2: Methanolysis of P3HHp to Methyl (S)-3-hydroxyheptanoate

This crucial step depolymerizes the P3HHp and converts the resulting 3-hydroxyheptanoate monomers into their corresponding methyl esters.

Methanolysis Reaction

Methanolysis P3HHp Poly(3-hydroxyheptanoate) (P3HHp) Product Methyl (S)-3-hydroxyheptanoate P3HHp->Product Heat (e.g., 90-100°C) Methanol Methanol (CH3OH) + Sulfuric Acid (H2SO4) Methanol->Product Reactant & Catalyst

Caption: Acid-catalyzed methanolysis of P3HHp to yield methyl (S)-3-hydroxyheptanoate.

Protocol for Methanolysis

This protocol is adapted from established methods for the analysis of PHA composition.[10][11]

Materials:

  • Purified P3HHp polymer (from Part 1)

  • Chloroform

  • Methanol containing 15% (v/v) sulfuric acid

  • Internal standard (e.g., benzoic acid)

  • Screw-capped glass reaction vials

  • Heating block or oven

  • Deionized water

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the dried P3HHp into a screw-capped glass vial.

  • Reagent Addition:

    • Add 2 mL of chloroform to dissolve the polymer.

    • Add a known amount of an internal standard for quantitative analysis.

    • Add 2 mL of the acidic methanol solution (1.7 mL methanol + 0.3 mL concentrated H₂SO₄).[11]

  • Reaction:

    • Securely cap the vial and vortex thoroughly.

    • Heat the mixture at 90-100°C for 4 hours in a heating block or oven.[10][11]

  • Phase Separation:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water to the vial and vortex vigorously for 1 minute to extract the acid and other polar components into the aqueous phase.

    • Allow the phases to separate. The lower chloroform phase contains the methyl (S)-3-hydroxyheptanoate.

  • Sample for Analysis:

    • Carefully transfer the lower chloroform phase into a clean vial for GC-MS analysis.

Part 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the qualitative and quantitative analysis of the methyl esters of PHA monomers.[12][13]

Typical GC-MS Parameters

The following are typical starting conditions that may require optimization for your specific instrument.

Parameter Condition
GC Column Non-polar capillary column (e.g., HP-5MS, DB-23)[4][14]
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 - 280°C
Carrier Gas Helium
Oven Program Initial: 80°C for 5 min, ramp at 8°C/min to 180°C, hold for 12 min.[15] (Note: This is an example, optimization is required).
MS Interface Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range m/z 40-400
Data Interpretation
  • Identification: The retention time of the peak corresponding to methyl (S)-3-hydroxyheptanoate should be compared to that of an authentic standard if available. The mass spectrum should exhibit characteristic fragment ions. For 3-hydroxy fatty acid methyl esters, a prominent ion at m/z 103 is typically observed, resulting from the cleavage between the C3 and C4 carbons.[12]

  • Quantification: The concentration of methyl (S)-3-hydroxyheptanoate in the sample can be determined by comparing its peak area to that of the internal standard and using a calibration curve prepared from standards of known concentrations.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful extraction and quantification of methyl (S)-3-hydroxyheptanoate from microbial sources. The choice between solvent extraction and chemical digestion for the initial polymer recovery will depend on the specific requirements of the research, balancing the need for high purity against environmental and cost considerations. The subsequent methanolysis and GC-MS analysis are reliable methods for obtaining and verifying the final product. By understanding the principles behind each step, researchers can adapt and optimize these protocols to suit their specific microbial strains and experimental goals, thereby facilitating the development of biotechnological routes to valuable chiral synthons.

References

  • Isolation and Purification of Bacterially Produced Polyhydroxyalkanoates: Mechanisms, Limitations, and Current Advances. (2026). PMC.
  • Microbial Synthesis and Characterization of Poly(3-hydroxybutyrate-co-3-hydroxyhexano
  • Advances and trends in microbial production of polyhydroxyalkanoates and their building blocks. (2022). PMC.
  • A novel strategy for extraction of intracellular poly(3-hydroxybutyrate) from engineered Pseudomonas putida using deep eutectic solvents: Comparison with traditional biobased organic solvents. (n.d.). Technical University of Denmark.
  • Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review. (2021). Frontiers in Bioengineering and Biotechnology.
  • Synthesis of medium-chain-length polyhydroxyalkanoates in Arabidopsis thaliana using intermediates of peroxisomal fatty acid β-oxid
  • Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process. (n.d.). Applied and Environmental Microbiology.
  • Characterization of medium-chain-length polyhydroxyalkanoate biosynthesis by Pseudomonas mosselii TO7 using crude glycerol. (2018). Taylor & Francis Online.
  • The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U. (2025). Semantic Scholar.
  • Application of (R)-3-Hydroxyalkanoate Methyl Esters Derived from Microbial Polyhydroxyalkanoates as Novel Biofuels. (2009).
  • The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substr
  • Biosynthesis and Characterization of Medium-Chain-Length Polyhydroxyalkanoate with an Enriched 3-Hydroxydodecanoate Monomer from a Pseudomonas chlororaphis Cell Factory. (2021).
  • The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U. (2025).
  • Cell growth, medium-chain-length polyhydroxyalkanoates (mcl-PHAs)... (n.d.).
  • Gas chromatographic-mass spectrometric detection of 2- and 3-hydroxy fatty acids as methyl esters from soil, sediment and biofilm. (2003). PubMed.
  • Characterization of PHA (A) GC-MS/MS chromatograms with three monomers... (n.d.).
  • Microbial Synthesis and Characterization of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). (n.d.).
  • A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applic
  • Biotechnological strategies to improve production of microbial poly-(3-hydroxybutyrate): a review of recent research work. (n.d.). PMC.
  • Microbial synthesis of polyhydroxyalkanoate blends with engineered Pseudomonas putida. (2025). White Rose Research Online.
  • Comparative analysis of various extraction processes based on economy, eco-friendly, purity and recovery of polyhydroxyalkanoate: A review. (n.d.).
  • Comparison of various PHA recovery methods. (n.d.).
  • PHA Recovery
  • State-of-the-art methods for quantifying microbial polyhydroxyalkano
  • Application Note and Protocol for the GC-MS Analysis of Methyl 3-hydroxyoctadecano

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Chemical vs. Enzymatic Synthesis of Methyl (S)-3-hydroxyheptanoate

Methyl (S)-3-hydroxyheptanoate is a highly valuable chiral building block utilized extensively in the synthesis of pharmaceuticals, bioactive natural products, and specialty fragrances[1]. The establishment of the C3 ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl (S)-3-hydroxyheptanoate is a highly valuable chiral building block utilized extensively in the synthesis of pharmaceuticals, bioactive natural products, and specialty fragrances[1]. The establishment of the C3 stereocenter with high enantiomeric excess (ee) is the critical challenge in its production. Historically, transition-metal-catalyzed asymmetric hydrogenation has been the gold standard. However, recent advances in enzyme engineering have positioned biocatalysis as a highly competitive, green alternative[2].

This guide objectively evaluates the two primary synthetic routes—chemical asymmetric hydrogenation via Ru-BINAP and enzymatic reduction via Ketoreductase (KRED)—analyzing the underlying causality of their mechanisms, detailing self-validating experimental protocols, and comparing their quantitative performance.

Mechanistic Foundations & Causality

Chemical Route: Ru-BINAP Asymmetric Hydrogenation

The chemical reduction of methyl 3-oxoheptanoate relies on homogeneous catalysis, typically employing a Ruthenium-(S)-BINAP complex. The high enantioselectivity (ee >98%) is not accidental; it is dictated by the rigid chelation of the β -keto ester to the ruthenium center[3].

Causality of Stereocontrol: Both the ketone oxygen and the ester carbonyl oxygen coordinate to the metal, forming a stable six-membered metallacycle. Methanol is deliberately selected as the solvent because its protic nature facilitates the displacement of halide ligands on the ruthenium precatalyst, accelerating the formation of the active cationic ruthenium hydride species. The chiral environment imposed by the sterically demanding (S)-BINAP ligand strictly governs the trajectory of hydride transfer, sterically blocking the Re-face and forcing a Si-face attack to yield the (S)-enantiomer exclusively.

ChemicalWorkflow A Substrate Preparation Methyl 3-oxoheptanoate + MeOH C Asymmetric Hydrogenation 50 atm H2, 50°C, 12h A->C B Catalyst Activation RuCl2[(S)-BINAP](DMF)n B->C Chelation Control D Workup & Purification Filtration & Vacuum Distillation C->D H2 Uptake Plateau E Pure Methyl (S)-3-hydroxyheptanoate Yield >95%, ee >98% D->E

Figure 1: Workflow for the Ru-BINAP catalyzed asymmetric hydrogenation of methyl 3-oxoheptanoate.

Biocatalytic Route: Ketoreductase (KRED) Reduction

The enzymatic route utilizes an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)[1]. Unlike the metal-chelation model, biocatalysis relies on spatial confinement within an enzyme active site.

Causality of Stereocontrol: KREDs achieve exquisite stereocontrol through a highly constrained binding pocket featuring distinct "large" and "small" domains. The aliphatic butyl chain of methyl 3-oxoheptanoate preferentially occupies the large pocket due to hydrophobic interactions, while the methyl ester group fits into the small pocket. This precise orientation locks the ketone in place for a stereospecific hydride transfer from the cofactor NADPH[2].

EnzymaticWorkflow Substrate Methyl 3-oxoheptanoate KRED Ketoreductase (KRED) Substrate->KRED Product Methyl (S)-3-hydroxyheptanoate KRED->Product GDH Glucose Dehydrogenase KRED->GDH NADP+ GDH->KRED NADPH Gluconic Gluconic Acid GDH->Gluconic Drives Equilibrium Glucose D-Glucose Glucose->GDH

Figure 2: Biocatalytic reduction cycle with GDH-mediated continuous cofactor regeneration.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls that provide real-time feedback on reaction progression.

Protocol A: Ru-BINAP Catalyzed Hydrogenation
  • Preparation: In a nitrogen-filled glovebox, dissolve methyl 3-oxoheptanoate (100 mmol) in anhydrous, degassed methanol (50 mL). Add RuCl₂ₙ (0.1 mol%).

  • Pressurization: Transfer the solution to a stainless-steel autoclave. Purge the vessel three times with H₂ gas, then pressurize to 50 atm.

  • Reaction & Self-Validation: Heat the reactor to 50 °C with vigorous stirring. Self-Validating Metric: Monitor the reaction progress via a mass flow controller measuring H₂ uptake. A plateau in H₂ consumption directly correlates with the stoichiometric reduction of the ketone, signaling reaction completion without the need for invasive sampling.

  • Workup: Once H₂ uptake ceases (typically 10-12 hours), cool the reactor to room temperature and carefully vent the pressure. Concentrate the mixture under reduced pressure and pass it through a short silica plug (eluting with hexane/ethyl acetate) to remove the ruthenium catalyst.

  • Analysis: Confirm ee via chiral HPLC (e.g., Chiralpak AD column)[2].

Protocol B: KRED Biocatalysis with Cofactor Regeneration
  • Preparation: In a jacketed bioreactor, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Dissolve D-glucose (120 mmol) and NADP⁺ (0.1 mmol).

  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, 500 U) and the engineered KRED (1.0 g).

  • Substrate Feeding: Add methyl 3-oxoheptanoate (100 mmol). The biphasic mixture is stirred at 30 °C.

  • Reaction & Self-Validation: Self-Validating Metric: The regeneration of NADPH by GDH oxidizes D-glucose to glucono- δ -lactone, which rapidly hydrolyzes to gluconic acid. This continuous acid generation drops the pH, triggering the automated addition of 1M NaOH via a pH-stat. The volume of NaOH consumed provides a real-time, self-validating metric of reaction conversion, perfectly mirroring the molar formation of the product[1].

  • Workup: Once NaOH consumption halts, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the pure product.

Quantitative Performance Comparison

The choice between chemical and enzymatic routes often depends on the scale, infrastructure, and environmental targets of the development program. The table below summarizes the objective performance metrics of both methodologies.

ParameterChemical Synthesis (Ru-BINAP)Enzymatic Synthesis (KRED/GDH)
Catalyst RuCl₂ₙEngineered Ketoreductase (KRED)
Enantiomeric Excess (ee) 98.0% - 99.0%> 99.5%
Typical Yield 92% - 95%90% - 95%
Reaction Conditions 50 atm H₂, 50 °C, MethanolAtmospheric, 30 °C, Aqueous Buffer
E-factor (Waste) Medium (Solvent intensive, metal waste)Low (Aqueous, biodegradable)
Scalability High (Requires specialized high-pressure reactors)High (Requires standard bioreactors/pH-stats)
Primary Cost Drivers Ruthenium, Chiral Ligand, High-pressure facilityEnzyme loading, Cofactors (NADP⁺)

Conclusion & Strategic Recommendations

Both chemical and enzymatic routes are highly effective for synthesizing methyl (S)-3-hydroxyheptanoate.

The Ru-BINAP asymmetric hydrogenation remains a robust choice for facilities already equipped with high-pressure hydrogenation infrastructure. Its high substrate-to-catalyst ratio makes it economically viable at a metric-ton scale, provided metal remediation protocols are strictly followed.

Conversely, the KRED biocatalytic route is rapidly becoming the method of choice for modern drug development. It operates under mild, ambient conditions, eliminating the safety hazards associated with high-pressure hydrogen. Furthermore, the enzymatic route consistently delivers near-perfect enantioselectivity (>99.5% ee) and boasts a significantly lower environmental footprint (E-factor), aligning with contemporary green chemistry mandates.

References

  • BenchChem Technical Support Team.
  • "Process for Producing Aliskiren - US20130071899A1".
  • Quinson, J., et al. "Asymmetric Heterogeneous Catalysis: Transfer of Molecular Principles to Nanoparticles by Ligand Functionalization".

Sources

Comparative

A Comparative Guide to Methyl (S)-3-hydroxyheptanoate and Other Medium-Chain 3-Hydroxy Fatty Acid Esters

Introduction: The Significance of Chiral Medium-Chain 3-Hydroxy Fatty Acid Esters In the landscape of modern chemical synthesis and biomedical research, medium-chain (C6-C12) 3-hydroxy fatty acids (MC-3-OH-FAs) and their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Medium-Chain 3-Hydroxy Fatty Acid Esters

In the landscape of modern chemical synthesis and biomedical research, medium-chain (C6-C12) 3-hydroxy fatty acids (MC-3-OH-FAs) and their corresponding esters represent a class of molecules with remarkable versatility. These chiral building blocks are not merely metabolic intermediates but are foundational to the development of advanced biopolymers, enantiomerically pure pharmaceuticals, and novel biologically active agents. Their significance stems from the stereocenter at the C3 position, which dictates their biological activity and their utility as synthons.

3-Hydroxy fatty acids are produced in mitochondria during β-oxidation and are also constituents of inflammatory lipopolysaccharides.[1] Their esters, particularly the methyl esters, offer improved handling, stability, and reactivity for synthetic applications. Among these, methyl (S)-3-hydroxyheptanoate (M-3-HHep) stands out as a representative of this class, bridging the gap between short-chain and longer medium-chain analogues.

This guide provides an in-depth comparison of methyl (S)-3-hydroxyheptanoate with other key MC-3-OH-FA esters. We will delve into their synthesis, physicochemical properties, and functional applications, supported by experimental data and established protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select the appropriate MC-3-OH-FA ester for their specific application, be it in polymer science, asymmetric synthesis, or biological investigation.

A Detailed Profile: Methyl (S)-3-hydroxyheptanoate

Methyl (S)-3-hydroxyheptanoate is a chiral molecule valued for its specific stereochemistry, which is crucial for its incorporation into biologically relevant structures.

Synthesis: The Pursuit of Enantiopurity

The primary challenge in synthesizing methyl (S)-3-hydroxyheptanoate lies in controlling the stereochemistry at the C3 position. The most prevalent and effective method is the asymmetric reduction of the corresponding prochiral β-keto ester, methyl 3-oxoheptanoate.

Biocatalytic Reduction: This "green chemistry" approach is favored for its high enantioselectivity and mild reaction conditions. It utilizes whole-cell biocatalysts (like baker's yeast, Saccharomyces cerevisiae) or isolated oxidoreductase enzymes.[2][3] These biological systems contain enzymes that preferentially produce the (S)-enantiomer with high enantiomeric excess (ee). The process leverages the cell's own cofactor regeneration system (NADPH/NADH), making it highly efficient.[4]

Chemical Reduction: While methods using chiral metal complexes (e.g., Ru-BINAP catalysts) can achieve high enantioselectivity, they often involve expensive catalysts and stringent, anhydrous reaction conditions.[5]

Below is a generalized workflow for the biocatalytic synthesis of these chiral alcohols.

G cluster_prep Preparation cluster_process Biotransformation cluster_downstream Downstream Processing ProKeto Methyl 3-Oxoheptanoate (Substrate) Bioreactor Bioreactor / Fermenter (Controlled pH, Temp, O2) ProKeto->Bioreactor Biocat Biocatalyst (e.g., Yeast or E. coli with reductase) Biocat->Bioreactor Media Culture & Reaction Media Media->Bioreactor Extraction Solvent Extraction (e.g., Ethyl Acetate) Bioreactor->Extraction Reaction Mixture Purification Chromatography (Silica Gel) Extraction->Purification Crude Product Analysis Purity & Enantiomeric Excess (ee) Analysis Purification->Analysis Final Methyl (S)-3-hydroxyheptanoate (>99% ee) Analysis->Final

Caption: Workflow for biocatalytic synthesis of methyl (S)-3-hydroxyheptanoate.

Physicochemical Properties

The physical and chemical properties of methyl 3-hydroxyheptanoate are summarized below. These characteristics influence its behavior in reactions and its suitability for various applications.

PropertyValueSource
IUPAC Namemethyl 3-hydroxyheptanoate[6]
Molecular FormulaC8H16O3[6]
Molecular Weight160.21 g/mol [6]
Boiling Point241.7 °C (est.)[7]
Flash Point95.4 °C (est.)[7]
Solubility in Water17,480 mg/L at 25 °C (est.)[7]
logP (o/w)1.2 (computed)[6]
Applications and Biological Relevance
  • Chiral Synthon: It serves as a versatile starting material for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.[1][2]

  • Biopolymer Precursor: As a medium-chain length (MCL) monomer, it is a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs). MCL-PHAs are biodegradable polyesters with elastomeric and flexible properties, making them suitable for biomedical applications like tissue engineering scaffolds and controlled drug delivery systems.[8][9]

  • Biological Signaling: The parent acid, 3-hydroxyheptanoic acid, and other MC-3-OH-FAs are recognized by the immune system. For instance, specific medium-chain 3-hydroxy fatty acids can trigger immune responses in plants through the LORE receptor kinase.[10][11] This suggests potential roles in modulating immune responses in other biological systems.

Comparative Analysis: Chain Length Matters

To fully appreciate the utility of methyl (S)-3-hydroxyheptanoate, it is essential to compare it with other 3-hydroxy fatty acid esters of varying chain lengths. We will focus on the methyl esters of 3-hydroxybutyrate (C4), 3-hydroxyhexanoate (C6), and 3-hydroxyoctanoate (C8).

Comparative Data Table

The following table summarizes key properties and applications, highlighting the impact of the alkyl side chain length.

ParameterMethyl (S)-3-hydroxybutyrate (C4)Methyl (S)-3-hydroxyhexanoate (C6)Methyl (S)-3-hydroxyheptanoate (C7) Methyl (S)-3-hydroxyoctanoate (C8)
Formula C5H10O3[12]C7H14O3[13]C8H16O3 [6]C9H18O3
MW ( g/mol ) 118.13[12]146.18[13]160.21 [6]174.24
Boiling Point ~63 °C @ 10 mmHg[14]~95 °C @ 15 mmHg~242 °C @ 760 mmHg (est.) [7]~112 °C @ 15 mmHg
logP (Hydrophobicity) -0.2 (computed)[12]0.7 (computed)[13]1.2 (computed) [6]1.7 (computed)
Primary PHA Polymer Poly(3-hydroxybutyrate) (PHB)[15]Poly(3-hydroxyhexanoate) (PHHx)[16]Poly(3-hydroxyheptanoate) (PHH_p_) Poly(3-hydroxyoctanoate) (PHO)[4]
Resulting Polymer Properties Crystalline, rigid, brittle[9]More flexible, lower crystallinity[16]Elastomeric, flexible [8]Elastomeric, adhesive, rubber-like[8]
Known Biological Roles Natural metabolite, energy source, used in supplements[15][17]Component of mcl-PHAs, flavor/fragrance[18]Chiral synthon, mcl-PHA precursor mcl-PHA monomer, component of bacterial lipids
Synthesis and Accessibility

The biocatalytic reduction of the corresponding β-keto esters is a universally applicable and highly effective method for producing all these (S)-enantiomers.[2][3] The efficiency and enantioselectivity of the reduction can vary slightly with substrate chain length depending on the specific enzyme used, but the general principle remains the same. Methyl (S)-3-hydroxybutyrate is also readily available from the depolymerization of the biopolymer PHB, which is produced on an industrial scale.[5]

Functional Comparison in Key Applications

Polymer Science: The length of the alkyl side chain is the single most critical factor determining the physical properties of the resulting PHA polymer.

  • Methyl (S)-3-hydroxybutyrate (C4): Produces PHB, a highly crystalline and stiff thermoplastic, similar in properties to polypropylene. Its brittleness can be a limitation.[9]

  • Methyl (S)-3-hydroxyhexanoate (C6) and Heptanoate (C7): Incorporation of these longer side chains disrupts the packing of polymer chains, leading to a significant reduction in crystallinity and melting point, and a dramatic increase in flexibility and elasticity.[8][16]

  • Methyl (S)-3-hydroxyoctanoate (C8): Produces PHO, which is a highly elastomeric, almost rubber-like material, valued for applications requiring significant flexibility and adhesion.[8]

Causality: The choice of monomer is therefore a direct engineering decision. For a rigid, structural application, C4 is suitable. For a flexible medical device like a heart valve or a soft tissue scaffold, a C7 or C8 monomer is required to impart the necessary elastomeric properties.[8]

Biological Activity: While data on the specific methyl esters is limited, studies on the parent 3-hydroxy fatty acids show chain-length specificity. For example, the plant immune receptor LORE is most strongly activated by (R)-3-hydroxydecanoic acid (C10), but it also recognizes other medium-chain variants.[10] This demonstrates that the length of the alkyl chain is a key determinant for interaction with biological receptors, suggesting that methyl (S)-3-hydroxyheptanoate and its counterparts may also exhibit distinct biological activities.

Key Experimental Protocols

Adherence to validated protocols is paramount for reproducible results. The following sections detail standardized procedures for the synthesis and analysis of these compounds.

Protocol: Biocatalytic Synthesis of Methyl (S)-3-hydroxyheptanoate

This protocol describes a whole-cell bioreduction of methyl 3-oxoheptanoate using Saccharomyces cerevisiae (baker's yeast).

1. Materials:

  • Methyl 3-oxoheptanoate
  • Active dry baker's yeast
  • D-Glucose (Dextrose)
  • Phosphate buffer (0.1 M, pH 7.0)
  • Ethyl acetate (for extraction)
  • Anhydrous magnesium sulfate
  • Silica gel for column chromatography

2. Procedure:

  • Biocatalyst Preparation: Suspend 20 g of active dry yeast in 200 mL of 0.1 M phosphate buffer (pH 7.0) in a 500 mL Erlenmeyer flask.
  • Activation: Add 10 g of D-glucose to the yeast suspension. Incubate at 30 °C with gentle shaking (150 rpm) for 1 hour to activate the yeast cells.
  • Substrate Addition: Dissolve 1 g of methyl 3-oxoheptanoate in 1 mL of ethanol and add it dropwise to the yeast suspension.
  • Biotransformation: Continue incubation at 30 °C with shaking (150 rpm) for 48-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC.
  • Cell Removal: After the reaction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the yeast cells. Decant the supernatant.
  • Extraction: Extract the supernatant three times with equal volumes of ethyl acetate. Combine the organic layers.
  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl (S)-3-hydroxyheptanoate.

3. Validation:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.
  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Protocol: GC-MS Analysis for Purity and Chiral Determination

This protocol outlines the analysis of 3-hydroxy fatty acid methyl esters.[19][20][21]

G cluster_derivatization Optional Derivatization (for Chiral Analysis) cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Purified Methyl 3-hydroxyheptanoate Deriv React with Chiral Agent (e.g., MTPA-Cl) Sample->Deriv Injection Inject into GC-MS Sample->Injection Direct Analysis (for Purity) Deriv->Injection Diastereomers GC Gas Chromatography (Chiral Column for Enantiomer Separation) Injection->GC MS Mass Spectrometry (EI, for Fragmentation & Identification) GC->MS Chroma Analyze Chromatogram (Retention Time) MS->Chroma Spectra Analyze Mass Spectrum (Fragmentation Pattern) MS->Spectra Quant Quantify Peaks (Calculate % Purity and % ee) Chroma->Quant Final Final Report: Purity (%), ee (%) Quant->Final

Caption: Workflow for GC-MS analysis of methyl 3-hydroxyheptanoate.

1. Sample Preparation:

  • For purity analysis, dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
  • For enantiomeric excess determination, derivatization may be required if a suitable chiral column is not available. A common method is to react the alcohol with a chiral derivatizing agent like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric esters, which can be separated on a standard achiral column.[22][23]

2. GC-MS Conditions (Typical):

  • GC Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is essential for separating the (R) and (S) enantiomers directly.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 250 °C.
  • Injector: Split/splitless injector at 250 °C.
  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-300.

3. Data Analysis:

  • Identification: Compare the mass spectrum of the eluted peak with a reference library (e.g., NIST) to confirm the identity of methyl 3-hydroxyheptanoate.
  • Purity: Calculate the purity based on the relative peak area in the total ion chromatogram (TIC).
  • Enantiomeric Excess (ee): Identify the two peaks corresponding to the (S) and (R) enantiomers. Calculate the ee using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Conclusion and Senior Scientist's Perspective

The selection of a medium-chain 3-hydroxy fatty acid ester is a decision driven by the desired end-point application. There is no single "best" molecule; rather, there is an optimal choice based on a clear understanding of structure-property relationships.

  • For creating rigid, high-strength bioplastics , the short-chain methyl (S)-3-hydroxybutyrate remains the industry standard.

  • For applications demanding flexibility and elasticity , such as in advanced biomedical devices or soft material engineering, longer-chain monomers are indispensable. Methyl (S)-3-hydroxyheptanoate and its C6 and C8 counterparts provide a tunable platform to control these mechanical properties directly through side-chain length. The longer the side chain, the more pronounced the elastomeric character of the resulting polymer.[8][9]

  • As chiral synthons , the choice depends on the target molecule's structure. The heptanoate offers a five-carbon linear alkyl chain that can be further functionalized, providing a different synthetic potential compared to the methyl group of the butyrate or the propyl group of the hexanoate.

From a process development standpoint, the convergence on biocatalytic methods for the synthesis of these esters represents a significant advancement. It provides a scalable, cost-effective, and environmentally sustainable route to high-purity enantiomers, which is a critical enabling factor for their use in cGMP-regulated pharmaceutical and medical device development. The self-validating nature of these enzymatic systems, where stereochemical purity is an inherent outcome of the catalyst's specificity, provides a high degree of confidence and process control.

References

  • Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. National Center for Biotechnology Information. [Link]

  • Methyl 3-hydroxyheptanoate. PubChem, National Institutes of Health. [Link]

  • Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). National Center for Biotechnology Information. [Link]

  • Preparation and enzymatic resolution of 3-hydroxy fatty acid nicotinyl esters. ScienceDirect. [Link]

  • Medium chain length polyhydroxyalkanoates, promising new biomedical materials for the future. ResearchGate. [Link]

  • Recent Biotechnological Applications of Polyhydroxyalkanoates (PHA) in the Biomedical Sector—A Review. National Center for Biotechnology Information. [Link]

  • Polyhydroxyalkanoates. AOCS. [Link]

  • Medium-Chain-Length Polyhydroxyalkanoates Production. MDPI. [Link]

  • methyl 3-hydroxyheptanoate, 15889-95-9. The Good Scents Company. [Link]

  • Concentrations of medium-chain 2- and 3-hydroxy fatty acids in foodstuffs. ResearchGate. [Link]

  • Stereoselective reduction of prochiral ketones by plant and microbial biocatalysts. National Center for Biotechnology Information. [Link]

  • Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Wiley Online Library. [Link]

  • Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples. PubMed. [Link]

  • Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples. ACS Publications. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Center for Biotechnology Information. [Link]

  • Methyl 3-hydroxyhexanoate. PubChem, National Institutes of Health. [Link]

  • Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. ACS Publications. [Link]

  • Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. ACS Publications. [Link]

  • 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. Springer. [Link]

  • Methyl (S)-(+)-3-hydroxybutyrate. PubChem, National Institutes of Health. [Link]

  • Methyl (3S)-3-hydroxybutanoate. Chemsrc. [Link]

  • Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. PubMed. [Link]

  • Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two distinct receptor systems. PNAS. [Link]

  • 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. PubMed. [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. ScienceDirect. [Link]

  • Biosynthesis and Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Polymers. ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Methyl (S)-3-hydroxyheptanoate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their proper disposal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl (S)-3-hydroxyheptanoate (CAS No. 15889-95-9)[1][2]. Adherence to these procedures is critical not only for regulatory compliance but also for upholding our collective responsibility to environmental stewardship and workplace safety.

Hazard Identification and Risk Assessment: A Foundational Step

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, methyl (S)-3-hydroxyheptanoate should be handled as a combustible liquid [3][4][5][6].

Key Hazard Considerations:

  • Flammability: As a combustible liquid, it has a flashpoint that allows it to ignite at temperatures above ambient working conditions. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources[3][6].

  • Chemical Incompatibility: This compound is expected to be incompatible with strong oxidizing agents and strong bases. Mixing with these substances could lead to vigorous, exothermic reactions[3].

  • Health Hazards: While specific toxicity data is unavailable, similar short-chain hydroxy esters may cause skin and eye irritation[4][7][8]. Inhalation of vapors should also be avoided.

Hazard Class Anticipated Risk Primary Safety Precaution
Physical Combustible Liquid (Expected)Keep away from heat and ignition sources.
Health Potential for skin and eye irritation.Wear appropriate Personal Protective Equipment (PPE).
Environmental Unregulated disposal can lead to soil and water contamination.Do not dispose of down the drain or in regular trash.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The following PPE is mandatory for all personnel involved in the disposal process of methyl (S)-3-hydroxyheptanoate:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[3].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the waste[4].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn[5].

  • Respiratory Protection: While generally not required for small-scale laboratory use with adequate ventilation, a NIOSH-approved respirator may be necessary for handling large volumes or in poorly ventilated areas[6].

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation and containment are cornerstones of safe chemical waste management. The principle of "cradle-to-grave" management for hazardous waste, as established by the Resource Conservation and Recovery Act (RCRA), begins at the point of generation[9].

Container Selection and Labeling:

  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with methyl (S)-3-hydroxyheptanoate. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste Methyl (S)-3-hydroxyheptanoate". Avoid using abbreviations or chemical formulas[10].

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills[10].

The following diagram outlines the initial decision process for waste handling in the laboratory.

WasteHandlingDecision start Waste Generated: Methyl (S)-3-hydroxyheptanoate is_empty Is the original container empty? start->is_empty rinse_container Triple rinse with a suitable solvent (e.g., ethanol or acetone). is_empty->rinse_container Yes select_waste_container Select a compatible, leak-proof waste container. is_empty->select_waste_container No yes_empty Yes no_empty No collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate label_container Label with 'Hazardous Waste' and full chemical name. select_waste_container->label_container dispose_container Deface label and dispose of empty container as non-hazardous glass/plastic. collect_rinsate->dispose_container store_safely Store in a designated satellite accumulation area. label_container->store_safely

Caption: Decision workflow for handling methyl (S)-3-hydroxyheptanoate waste at the point of generation.

Step-by-Step Disposal Procedures

The disposal procedure varies depending on the quantity of waste. Under no circumstances should this chemical be disposed of down the sanitary sewer [10].

Procedure for Small Quantities and Contaminated Materials

This procedure applies to residual amounts in original containers and disposable materials (e.g., gloves, absorbent pads) contaminated with methyl (S)-3-hydroxyheptanoate.

  • Decontaminate Empty Containers:

    • Triple rinse the empty container with a small amount of a suitable solvent, such as ethanol or acetone.

    • Collect the solvent rinsate in a designated "Hazardous Waste" container for flammable liquids[10].

    • After triple rinsing and allowing it to dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

  • Dispose of Contaminated Solids:

    • Place any contaminated items, such as pipette tips, wipes, and gloves, into a solid hazardous waste container clearly labeled with the chemical name.

Procedure for Bulk Liquid Waste

This procedure applies to larger volumes of pure methyl (S)-3-hydroxyheptanoate or solutions containing it.

  • Transfer to Waste Container: Carefully transfer the liquid waste into a designated, properly labeled hazardous waste container. Use a funnel to prevent spills.

  • Ensure Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and bases.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for extended periods.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed waste disposal company.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS or emergency response team.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Regulatory Compliance: A Shared Responsibility

The disposal of methyl (S)-3-hydroxyheptanoate is governed by federal and state regulations. The EPA, under the Resource Conservation and Recovery Act (RCRA), provides a comprehensive framework for hazardous waste management from "cradle-to-grave"[9]. Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe removal of contaminated waste. It is the responsibility of the waste generator to ensure that all disposal activities are compliant with these regulations.

By following these procedures, you contribute to a culture of safety and environmental responsibility, building trust in our scientific practices from discovery through to disposal.

References

  • The Good Scents Company. (n.d.). methyl 3-hydroxyheptanoate. Retrieved from [Link]

  • Angene Chemical. (n.d.). Methyl3-Hydroxyheptanoate (CAS# 15889-95-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519189, Methyl 3-hydroxyheptanoate. Retrieved from [Link]

  • AllSource Environmental. (2025, December 19). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. Retrieved from [Link]

  • Enviro-Safe. (2024, January 16). Regulations for Handling Flammable Liquid Waste: What You Need to Know. Retrieved from [Link]

  • Chem-Supply. (2017, October 25). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950307, Methyl 3-hydroxybutyrate, (S)-. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (S)-3-hydroxyheptanoate

This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with methyl (S)-3-hydroxyheptanoate. Our objective is to move beyond si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with methyl (S)-3-hydroxyheptanoate. Our objective is to move beyond simple checklists and instill a deep, causal understanding of why specific personal protective equipment (PPE) choices are critical for ensuring laboratory safety and experimental integrity. By grounding our recommendations in authoritative standards and the chemical nature of the substance, we aim to build a self-validating system of safety that protects both the scientist and the science.

Hazard Assessment: Understanding the Molecule

Methyl (S)-3-hydroxyheptanoate is a chiral beta-hydroxy ester. While a specific Safety Data Sheet (SDS) may not always be readily available for every novel or specialized chemical, we can infer its primary hazards based on its functional groups and data from structurally similar compounds like methyl heptanoate and other hydroxy esters.[1][2][3]

The core risks associated with this class of molecules are:

  • Dermal Irritation: Esters can cause skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[3]

  • Flammability: While the hydroxyl group may slightly increase the flashpoint compared to a simple ester like methyl heptanoate, it should be treated as a potentially combustible or flammable liquid.[2][5]

This assessment mandates a comprehensive PPE strategy that prevents dermal, ocular, and respiratory exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires the implementation of a Chemical Hygiene Plan (CHP) that prioritizes engineering and administrative controls.[6][7][8][9]

  • Engineering Controls: Always handle methyl (S)-3-hydroxyheptanoate inside a certified chemical fume hood to minimize inhalation exposure.[8] Use explosion-proof equipment if heating significant quantities.[1][2]

  • Administrative Controls: Adhere to Standard Operating Procedures (SOPs), receive documented training on the hazards, and ensure clear labeling and storage protocols are in place.[9]

Only after these controls are implemented does the selection of appropriate PPE become the focal point.

Core PPE Requirements for Handling Esters

The following PPE is mandatory for all work involving methyl (S)-3-hydroxyheptanoate.

Eye and Face Protection

Given the risk of serious eye irritation, robust protection is non-negotiable.[3][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are required for handling very small quantities (sub-milliliter) where the splash risk is minimal.[10]

  • Standard Operation: Chemical splash goggles that provide a complete seal around the eyes are the standard requirement.[10][11] This is critical during liquid transfers, solution preparations, and reaction workups where the potential for splashes is higher.

  • High-Risk Operations: When handling larger volumes (>100 mL) or performing tasks with a significant splash or pressurization risk, a face shield must be worn in addition to chemical splash goggles.[10][11]

Hand Protection: A Material-Specific Approach

Choosing the correct glove material is arguably the most critical PPE decision for handling liquid chemicals. The choice depends on the type and duration of contact.[12]

  • For Incidental Contact (Splash Protection):

    • Material: Nitrile gloves are an excellent choice for tasks involving incidental contact, such as weighing out small quantities or handling sealed containers.[10][12] They offer good general resistance to solvents and, importantly, will visibly tear if punctured, providing a clear indication of failure.[12]

    • Practice: Always use the "two-glove" or double-gloving method. Should a splash occur on the outer glove, it can be removed without contaminating your inner glove or skin. Remove and replace gloves immediately after known contact.[12] Never reuse disposable gloves.[2]

  • For Extended Contact (Immersion or High-Risk Tasks):

    • Material: Butyl rubber gloves offer the highest level of protection against esters.[11][13][14] Chemical resistance charts consistently show that butyl rubber has a long breakthrough time and low permeation rate for this chemical class.[15]

    • Practice: Use thicker (e.g., >13 mil) butyl rubber gloves for tasks like cleaning glassware, managing large spills, or any operation where prolonged contact is anticipated.

Glove MaterialSuitability for EstersPrimary Use Case
Nitrile GoodIncidental Contact: Splash protection, small-volume transfers, general lab work.[10][12]
Butyl Rubber ExcellentExtended Contact: Immersion, large-volume transfers, spill cleanup.[13][14]
Latex PoorNot recommended due to poor chemical resistance and potential for allergies.[14]
Neoprene Fair to GoodA viable alternative to nitrile, offering good physical properties and moderate chemical resistance.[10][14]

The selection of a specific glove requires consulting the manufacturer's chemical resistance data for breakthrough time (BT) and permeation rate (PR).[15]

Body Protection

A flame-resistant laboratory coat is mandatory to protect skin and clothing from splashes.[16] Ensure the coat is fully buttoned. For tasks with a significant splash hazard, a chemically-resistant apron made of PVC or a similar material should be worn over the lab coat.[13][17]

Footwear

Closed-toe shoes made of a non-porous material are required at all times in the laboratory.

Operational Plan: PPE Protocols in Practice

Adherence to a strict protocol for donning, doffing, and disposal is essential to prevent cross-contamination.

Step-by-Step PPE Protocol

A. Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves (Optional but Recommended): Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves (for incidental contact) or your butyl rubber gloves (for extended contact). Ensure cuffs are pulled over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, add a face shield.

B. Doffing (Taking Off) Sequence - "Contaminated to Contaminated, Clean to Clean":

  • Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Second Glove: Slide two fingers from your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.[2]

  • Hand Hygiene (if inner gloves were not worn): Wash hands before proceeding.

  • Face Shield/Goggles: Remove by handling the head strap, not the front surface.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable PPE, including nitrile gloves and any contaminated wipes or absorbent materials, must be disposed of as hazardous chemical waste.[1][2][3][16][18]

  • Containers: Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[1][16] Follow your institution's specific guidelines for chemical waste disposal.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection cluster_action Phase 3: Action & Disposal start Assess Task & Scale splash_risk Potential for Splash or Aerosolization? start->splash_risk duration Contact Duration? splash_risk->duration No ppe_medium Enhanced PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves splash_risk->ppe_medium Yes ppe_low Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves duration->ppe_low Incidental duration->ppe_medium Extended proceed Proceed with Task ppe_low->proceed ppe_high Maximum PPE: - Lab Coat + Apron - Goggles + Face Shield - Butyl Rubber Gloves ppe_medium->ppe_high High Volume or Pressure ppe_medium->proceed ppe_high->proceed disposal Dispose of PPE as Hazardous Waste proceed->disposal

Caption: PPE selection workflow based on task risk assessment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories.
  • Duke University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • BenchChem. (2025). Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester.
  • University of California, Irvine. (2024). Personal Protective Equipment for Chemical Exposures.
  • SmartLabs. (n.d.). Esterification.
  • National Institute for Occupational Safety and Health. (1987). Guidelines for the selection of gloves for the workplace. PubMed.
  • TCI Chemicals. (2025). Safety Data Sheet: Methyl Heptanoate.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Honeywell. (n.d.). Chemical Resistance Guide.
  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester.
  • Chem-Supply. (2017). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl (R)-(-)-3-hydroxybutyrate.
  • Sigma-Aldrich. (2025). Safety Data Sheet: methyl heptanoate.
  • Fisher Scientific. (2023). Safety Data Sheet: Methyl (S)-(+)-3-hydroxybutyrate.
  • University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-Hydroxypropanoate.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: Methyl (R)-(-)-3-hydroxybutyrate.

Sources

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